molecular formula C23H19Cl2NO2 B2569581 (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 477889-26-2

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2569581
CAS No.: 477889-26-2
M. Wt: 412.31
InChI Key: BYTNTZJBOMQLQA-OUKQBFOZSA-N
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Description

The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common route includes the following steps:

    Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions to form the 2,4-dichlorophenylmethoxy intermediate.

    Coupling with 4-methylphenylamine: The intermediate is then reacted with 4-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one: undergo

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-16-2-8-20(9-3-16)26-13-12-23(27)17-5-10-21(11-6-17)28-15-18-4-7-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNTZJBOMQLQA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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